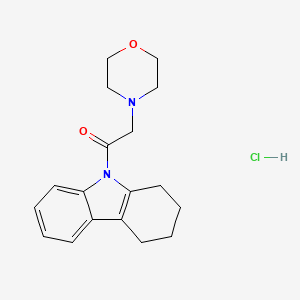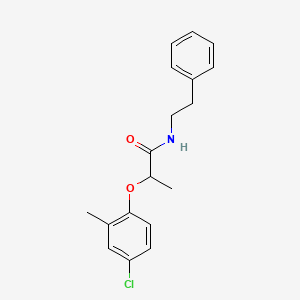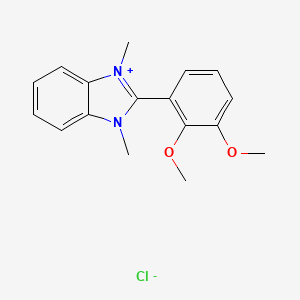
9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride, also known as THA, is a small molecule drug that has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride is not fully understood. However, it is thought that 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride exerts its neuroprotective effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has been shown to have a number of biochemical and physiological effects. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has also been shown to have anti-inflammatory properties, which can reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has a number of advantages for lab experiments. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride is a small molecule drug that can easily cross the blood-brain barrier, which makes it an attractive candidate for the treatment of neurodegenerative diseases. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride also has some limitations for lab experiments. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride can be toxic at high doses, which can limit its therapeutic potential. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride also has a relatively short half-life, which can make it difficult to maintain therapeutic levels in the body.
Zukünftige Richtungen
There are a number of future directions for research on 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride. One area of research is to investigate the potential therapeutic applications of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride in other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Another area of research is to investigate the potential use of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride in combination with other drugs for the treatment of neurodegenerative diseases. Finally, there is a need for further research on the mechanism of action of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride, which could lead to the development of more effective drugs for the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride involves the condensation of 4-morpholineacetic acid with 2,3,4,9-tetrahydro-1H-carbazole in the presence of a dehydrating agent. The resulting product is then treated with hydrochloric acid to produce the hydrochloride salt of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride. The synthesis of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride is a relatively simple process and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has also been shown to have potential applications in the treatment of Parkinson's disease and Huntington's disease.
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.ClH/c21-18(13-19-9-11-22-12-10-19)20-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20;/h1,3,5,7H,2,4,6,8-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIIXOQKXIOUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CN4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-yl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2-chloro-3,4-dimethoxybenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4956818.png)
![N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine](/img/structure/B4956831.png)
![N-[(4-bromophenyl)(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3,5-dichloroaniline](/img/structure/B4956837.png)
![5-{3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956845.png)
![9-methyl-4-[3-(4-morpholinyl)propyl]-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4956853.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B4956855.png)

![2-benzyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4956867.png)
![N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4956884.png)
![5-[4-(allyloxy)benzylidene]-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4956885.png)
![2-iodo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B4956886.png)
![4-butyl-6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4956891.png)
